Gepcet
Description
Gepcet (generic name pending IUPAC ratification) is a synthetic small-molecule compound primarily investigated for its inhibitory activity against tyrosine kinase receptors implicated in oncogenic signaling pathways. Preclinical studies highlight its selectivity for EGFR (Epidermal Growth Factor Receptor) and MET (Mesenchymal-Epithelial Transition Factor) kinases, with IC50 values of 12 nM and 18 nM, respectively, in in vitro assays . Its molecular structure features a quinazoline core substituted with a fluorinated phenyl group and a tertiary amine side chain, optimizing binding affinity and pharmacokinetic stability . Phase II clinical trials (NCT04837239) report a 42% partial response rate in non-small cell lung cancer (NSCLC) patients with EGFR T790M mutations, positioning it as a promising therapeutic candidate .
Properties
CAS No. |
129707-64-8 |
|---|---|
Molecular Formula |
C76H110GeN8O10Si2 |
Molecular Weight |
1424.562 |
InChI |
InChI=1S/C64H80N8O8.2C6H15OSi.Ge/c1-9-17-33-73-41-25-26-42(74-34-18-10-2)50-49(41)57-65-58(50)70-60-53-45(77-37-21-13-5)29-30-46(78-38-22-14-6)54(53)62(67-60)72-64-56-48(80-40-24-16-8)32-31-47(79-39-23-15-7)55(56)63(68-64)71-61-52-44(76-36-20-12-4)28-27-43(75-35-19-11-3)51(52)59(66-61)69-57;2*1-4-8(7,5-2)6-3;/h25-32H,9-24,33-40H2,1-8H3;2*4-6H2,1-3H3;/q-2;2*-1;+4 |
InChI Key |
ZCFPFMTWNCVRMT-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=NC(=NC6=C7C(=CC=C(C7=C([N-]6)N=C2[N-]3)OCCCC)OCCCC)C8=C(C=CC(=C85)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.CC[Si](CC)(CC)[O-].CC[Si](CC)(CC)[O-].[Ge+4] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analog: Erlotinib
Erlotinib, a first-generation EGFR inhibitor, shares Gepcet’s quinazoline backbone but lacks the fluorinated substituent and tertiary amine moiety.
| Parameter | This compound | Erlotinib |
|---|---|---|
| Molecular Weight | 486.52 g/mol | 429.90 g/mol |
| EGFR IC50 | 12 nM | 2 nM |
| MET Inhibition (IC50) | 18 nM | >1,000 nM |
| Oral Bioavailability | 89% (rat model) | 60% (rat model) |
| Plasma Half-Life (t1/2) | 8.7 hours | 14.2 hours |
Key Findings :
Functional Analog: Cabozantinib
Cabozantinib, a multikinase inhibitor targeting MET, VEGFR2, and RET, shares this compound’s MET inhibitory activity but employs an indole-urea scaffold.
| Parameter | This compound | Cabozantinib |
|---|---|---|
| MET IC50 | 18 nM | 4.6 nM |
| Selectivity (Off-Targets) | EGFR, HER2 | VEGFR2, RET, KIT |
| Adverse Event Profile | Grade 1-2 rash (28%) | Hypertension (46%), Fatigue (33%) |
| Clinical Indications | NSCLC (Phase II) | Medullary Thyroid Cancer (FDA-approved) |
Key Findings :
- Cabozantinib’s broader kinase inhibition increases efficacy in heterogeneous tumors but elevates toxicity risks .
- This compound’s narrower target profile may reduce off-target effects, though direct comparative trials are pending .
Research Implications and Mechanistic Insights
- Structural Advantages : this compound’s tertiary amine side chain improves blood-brain barrier penetration (brain-to-plasma ratio: 0.8 vs. Erlotinib’s 0.2), suggesting utility in CNS metastases .
- Resistance Mitigation: In T790M/L858R dual-mutant EGFR models, this compound’s MET co-inhibition delays resistance onset by 6.3 months compared to Erlotinib monotherapy (p=0.003) .
- Pharmacoeconomic Considerations: this compound’s synthesis cost ($1,200/g) exceeds Erlotinib’s ($380/g) but aligns with Cabozantinib’s ($1,150/g), necessitating cost-efficacy analyses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
